1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid
Overview
Description
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features a pyrimidine ring fused to a pyrrolidine ring with a carboxylic acid functional group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrimidine and pyrrolidine derivatives.
Reaction Steps:
Reaction Conditions: These reactions generally require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.
Industrial Production Methods:
Batch Processing: Involves the stepwise addition of reagents and intermediates in a controlled environment.
Continuous Flow Synthesis: Utilizes a continuous flow of reactants through a reactor, allowing for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrimidine ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms such as alcohols or amines.
Substitution Products: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways Involved: The compound may influence biochemical pathways related to cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Pyrrolidine-3-carboxylic acid: Lacks the pyrimidine ring, making it less versatile in certain applications.
Pyrimidine derivatives: Without the pyrrolidine ring, these compounds may have different biological activities and chemical properties.
Uniqueness: 1-(Pyrimidin-2-yl)pyrrolidine-3-carboxylic acid is unique due to its dual-ring structure, combining the properties of both pyrimidine and pyrrolidine rings. This structural feature enhances its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
1-pyrimidin-2-ylpyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-8(14)7-2-5-12(6-7)9-10-3-1-4-11-9/h1,3-4,7H,2,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVAWTYXXXRGKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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